molecular formula C16H10Cl2N4O3S B6135655 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

Cat. No. B6135655
M. Wt: 409.2 g/mol
InChI Key: CIFQLMSMVQQKMS-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups, including a benzodioxol group, a thiadiazol group, and a urea linkage . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Further studies would be needed to explore these aspects .

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O3S/c17-9-2-3-11(10(18)6-9)19-15(23)20-16-22-21-14(26-16)8-1-4-12-13(5-8)25-7-24-12/h1-6H,7H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFQLMSMVQQKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

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